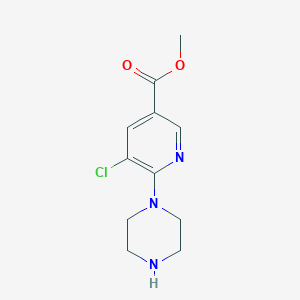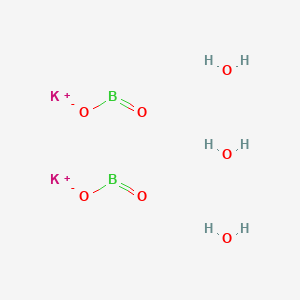![molecular formula C7H7ClN4 B12972945 (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanamine](/img/structure/B12972945.png)
(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanamine is a heterocyclic compound that features a chloro-substituted imidazo[1,2-b]pyridazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridazine with formamide to form the imidazo[1,2-b]pyridazine core, followed by chlorination and subsequent amination to introduce the methanamine group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability, including the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the imidazo[1,2-b]pyridazine core.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学的研究の応用
(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: It may be used in the development of new materials and as a precursor for agrochemicals.
作用機序
The mechanism of action of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Imidazo[1,2-b]pyridazine: A core structure similar to (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanamine, often used in medicinal chemistry.
6-Chloroimidazo[1,2-a]pyridine: Another chloro-substituted heterocycle with different biological activities.
Imidazo[1,2-b]pyridazinemethanol: A related compound with a methanol group instead of methanamine.
Uniqueness
This compound is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its chloro and methanamine groups provide sites for further functionalization, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C7H7ClN4 |
|---|---|
分子量 |
182.61 g/mol |
IUPAC名 |
(6-chloroimidazo[1,2-b]pyridazin-2-yl)methanamine |
InChI |
InChI=1S/C7H7ClN4/c8-6-1-2-7-10-5(3-9)4-12(7)11-6/h1-2,4H,3,9H2 |
InChIキー |
KUAWTKOMAIWJES-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NN2C1=NC(=C2)CN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide](/img/structure/B12972870.png)











![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B12972956.png)
